Cas no 93-53-8 (2-Phenylpropanal)

2-Phenylpropanal structure
2-Phenylpropanal structure
Product Name:2-Phenylpropanal
Numéro CAS:93-53-8
Le MF:C9H10O
Mégawatts:134.175102710724
MDL:MFCD00006973
CID:81773
PubChem ID:7146
Update Time:2024-03-01

2-Phenylpropanal Propriétés chimiques et physiques

Nom et identifiant

    • 2-Phenylpropanal
    • Hydratropaldehyde
    • alpha-methylphenylacetaldehyde
    • hydratopic aldehyde
    • 2-Phenylpropionaldehyde
    • Benzeneacetaldehyde, a-methyl-
    • DL-2-Phenylpropionaldehyde
    • 2-fenyl-1-propanal
    • (±)-2-Phenylpropionaldehyde
    • (±)-Hydratropic aldehyde
    • (±)-alpha-Phenylpropionaldehyde
    • 2-Phenylpropanaldehyde
    • Cumene aldehyde
    • Hyacinthal
    • Hydratropic aldehyde
    • NSC 5231
    • alpha-Formylethylbenzene
    • alpha-Methyl-alpha-toluic aldehyde
    • alpha-Methylbenzeneacetaldehyde
    • Hydratropa aldehyde
    • Hydrotropic aldehyde
    • 2-Phenyl-1-propanal
    • 2-Phenyl propionaldehyde
    • alpha-Phenylpropanal
    • Aldehyd hydratropovy
    • alpha-Phenylpropionaldehyde
    • Propionaldehyde, 2-phenyl-
    • alpha-Methyltolualdehyde
    • Cumene aldehyde (VAN)
    • alpha-Phenyl propionaldehyde
    • alpha-Methylbenzeneaceta
    • Hydratropaldehyde (6CI, 7CI, 8CI)
    • α-Methylbenzeneacetaldehyde (ACI)
    • (±)-2-Phenylpropanal
    • (±)-α-Phenylpropionaldehyde
    • α-Formylethylbenzene
    • α-Methyl-α-toluic aldehyde
    • α-Methylphenylacetaldehyde
    • α-Phenylpropionaldehyde
    • MDL: MFCD00006973
    • Piscine à noyau: 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3
    • La clé Inchi: IQVAERDLDAZARL-UHFFFAOYSA-N
    • Sourire: O=CC(C)C1C=CC=CC=1
    • BRN: 4291321

Propriétés calculées

  • Qualité précise: 134.073165
  • Masse isotopique unique: 134.073165
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 2
  • Complexité: 103
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 2
  • Le xlogp3: 1.9
  • Surface topologique des pôles: 17.1

Propriétés expérimentales

  • Couleur / forme: Eau liquide blanc à jaune pâle. Il a des arômes similaires de jonquilles, de feuilles d'herbe et de melon.
  • Dense: 1.002 g/mL at 25 °C(lit.)
  • Point de fusion: 223 ºC
  • Point d'ébullition: 92-94 °C/12 mmHg(lit.)
  • Point d'éclair: Température Fahrenheit: 168.8°f< br / >Degrés Celsius: 76 ° C< br / >
  • Indice de réfraction: n20/D 1.517(lit.)
  • Solubilité: Très légèrement soluble (0,99 G / l) (25 ºC),
  • Sensibilité: Air Sensitive
  • FEMA: 2886 | 2-PHENYLPROPIONALDEHYDE
  • Solubilité: LML est soluble dans 1,5 ml d'éthanol à 70%, soluble dans la plupart des huiles non volatiles et minérales, insoluble dans le glycérol et légèrement soluble dans le propylène glycol.

2-Phenylpropanal Informations de sécurité

2-Phenylpropanal Données douanières

  • Code HS:29122990

2-Phenylpropanal PrixPlus >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2-Phenylpropanal Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Amberlyst 15 Solvents: Ethyl acetate
Référence
Reaction of styrene oxide in the presence of ion-exchange resins
Kurata, Takeo; Kobayashi, Nobuyuki, Yukagaku, 1989, 38(1), 82-7

Méthode de production 2

Conditions de réaction
1.1 Reagents: Water Catalysts: Cupric chloride Solvents: Acetonitrile ;  24 h, 40 °C
Référence
Copper-catalyzed oxidative cleavage of carbon-carbon double bond of enol ethers with molecular oxygen
Tokunaga, Makoto; Shirogane, Yuki; Aoyama, Hiroshi; Obora, Yasushi; Tsuji, Yasushi, Journal of Organometallic Chemistry, 2005, 690(23), 5378-5382

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Glycine, N3,N5-di-L-phenylalanyl-3,5-diaminobenzoyl-, homopolymer (resin-bound, rhodium complexes)
Référence
A Divergent, Solid-Phase Approach to Dendritic Ligands on Beads. Heterogeneous Catalysis for Hydroformylation Reactions
Arya, Prabhat; Rao, N. Venugopal; Singkhonrat, Jirada; Alper, Howard; Bourque, S. Christine; et al, Journal of Organic Chemistry, 2000, 65(6), 1881-1885

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ;  23 °C; 22 h, 85 °C
Référence
An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides
Humbert, Nicolas; Vyas, Devendra J.; Besnard, Celine; Mazet, Clement, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

Méthode de production 5

Conditions de réaction
1.1 Reagents: 2,4,6-Tris[4-(diphenylphosphinyl)-3-methylphenyl]-1,3,5-triazine Catalysts: Dirhodium tetraacetate
Référence
Synthesis of a halo-methylphenylene periphery-functionalized triazine-based dendritic molecule with a 3,3'-dimethyl-biphenyl linker using tris(halo-methylphenylene)triazines as building blocks
Kostas, Ioannis D.; Andreadaki, Fotini J.; Medlycott, Elaine A.; Hanan, Garry S.; Monflier, Eric, Tetrahedron Letters, 2009, 50(16), 1851-1854

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  [(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]methyl 6-(1,1-dimethylethyl)-2-ph… Solvents: Toluene
Référence
Probing new classes of π-acceptor ligands for rhodium catalyzed hydroformylation of styrene
Breit, Bernhard, Journal of Molecular Catalysis A: Chemical, 1999, 143(1-3), 143-154

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  Pyridine, 2-[5-[(diphenylphosphinyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-, (4… Solvents: Benzene
Référence
Hydroformylation of some functionalized olefins catalyzed by rhodium(I) complexes with pydiphos and its P-oxide
Basoli, C.; Botteghi, C.; Cabras, M. A.; Chelucci, G.; Marchetti, M., Journal of Organometallic Chemistry, 1995, 488(1-2),

Méthode de production 8

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Dicarbonylrhodium acetylacetonate ,  3,3′,3′′-Phosphinidynetris[pyridine] ,  2416244-04-5 Solvents: Toluene ;  20 min, rt
1.2 Reagents: Hydrogen ;  96 h, 20 bar, 25 °C
Référence
Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule
Jongkind, Lukas J.; Reek, Joost N. H., Chemistry - An Asian Journal, 2020, 15(6), 867-875

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen ;  16 h, 1000 psi, 50 °C
Référence
Metal supported on dendronized magnetic nanoparticles: highly selective hydroformylation catalysts
Abu-Reziq, Raed; Alper, Howard; Wang, Dashan; Post, Michael L., Journal of the American Chemical Society, 2006, 128(15), 5279-5282

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium (polymer-supported phosphine chloride complexes) Solvents: Carbon dioxide ;  7.5 h, 241 bar, 50 °C
Référence
Hydroformylation of styrene in supercritical carbon dioxide with fluoroacrylate polymer supported rhodium catalysts
Kani, Ibrahim; Flores, Roberto; Fackler, John P.; Akgerman, Aydin, Journal of Supercritical Fluids, 2004, 31(3), 287-294

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Carbon (mineral acid-treated) ,  Nitric acid Solvents: Ethyl acetate
Référence
Preparation of phenylacetaldehyde and 1,3-dioxolanes from styrene oxide with mineral acid-treated activated carbon catalyst
Kurata, Takeo; Koshiyama, Takao, Yukagaku, 1987, 36(6), 436-40

Méthode de production 12

Conditions de réaction
1.1 Reagents: Water ,  Oxygen Catalysts: Cupric chloride Solvents: Acetonitrile ;  24 h, 1 atm, 40 °C
Référence
Oxidative cleavage of CC bond of 2-phenylpropionaldehyde using molecular oxygen
Tokunaga, Makoto; Aoyama, Hiroshi; Shirogane, Yuki; Obora, Yasushi; Tsuji, Yasushi, Catalysis Today, 2006, 117(1-3), 138-140

Méthode de production 13

Conditions de réaction
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 - 5 h, rt
Référence
Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids
Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P.; Kondaji, G.; Nagaiah, K., Catalysis Communications, 2008, 9(5), 590-593

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrogen ,  (1R,1′R,3aS,3′aS)-1,1′-(1,2-Phenylene)bis[hexahydro-2-phenyl-1H-pyrrolo[1,2-c][1… Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Toluene
Référence
Rhodium-mediated asymmetric hydroformylation with a novel bis(diazaphospholidine) ligand
Breeden, Simon; Cole-Hamilton, David J.; Foster, Douglas F.; Schwarz, Gary J.; Wills, Martin, Angewandte Chemie, 2000, 39(22), 4106-4108

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  Rhodium, [μ-[bis[(2R)-2-(mercapto-κS:κS)propyl] 1,2-benzenedicarboxylato(2-)]]bi… Solvents: Toluene
Référence
Binuclear and polynuclear rhodium complexes containing chiral dithiolate ligands derived from lactic acid
Freixa, Z.; Martin, E.; Gladiali, S.; Bayon, J. C., Applied Organometallic Chemistry, 2000, 14(1), 57-65

Méthode de production 16

Conditions de réaction
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d ,  Water ;  18 h, 60 °C
Référence
Efficient epoxide isomerization within a self-assembled hexameric organic capsule
Caneva, Thomas; Sperni, Laura; Strukul, Giorgio; Scarso, Alessandro, RSC Advances, 2016, 6(87), 83505-83509

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, ferratetetracosa-μ-oxoundecaoxo[μ12-[phosphato(… (silica composite) Solvents: Acetonitrile ,  Water ;  3 h, reflux
Référence
Synthesis, characterization and catalytic performance of a Fe polyoxometalate/silica composite in the oxidation of alcohols with hydrogen peroxide
Farsani, Mostafa Riahi; Yadollahi, Bahram, Journal of Molecular Catalysis A: Chemical, 2014, 392, 8-15

Méthode de production 18

Conditions de réaction
1.1 Solvents: Dichloromethane ;  rt → reflux; 2 h, reflux
Référence
Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates
Robinson, Mathew W. C.; Davies, A. Matthew; Buckle, Richard; Mabbett, Ian; Taylor, Stuart H.; et al, Organic & Biomolecular Chemistry, 2009, 7(12), 2559-2564

Méthode de production 19

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](N,N,N′,N′-tetramethyl-1,2-ethanedi… Solvents: Toluene ;  16 h, 1000 psi, 25 °C
Référence
Ionic diamine rhodium(i) complexes-highly active catalysts for the hydroformylation of olefins
Kim, Jai Jun; Alper, Howard, Chemical Communications (Cambridge, 2005, (24), 3059-3061

Méthode de production 20

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  Phosphinous acid, diphenyl-, bicyclo[2.2.1]heptane-2,5-diyl ester, (endo,endo)- Solvents: Benzene
Référence
New ligands with a wide bite angle. Efficient catalytic activity in the Rh(I)-catalyzed hydroformylation of olefins
Yamamoto, Keiji; Momose, Satoru; Funahashi, Masakazu; Ebata, Satoshi; Ohmura, Hideaki; et al, Chemistry Letters, 1994, (2), 189-92

2-Phenylpropanal Raw materials

2-Phenylpropanal Preparation Products

2-Phenylpropanal Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:93-53-8)2-PHENYLPROPIONALDEHYDE
Numéro de commande:sfd22207
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:39
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-53-8)2-PHENYLPROPIONALDEHYDE
sfd22207
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
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